(+)-Muscarine Iodide

Descripción general

Descripción

(+)-Muscarine Iodide is a naturally occurring alkaloid that is primarily found in certain species of mushrooms, particularly those belonging to the genus Inocybe and Clitocybe. It is a potent agonist of muscarinic acetylcholine receptors, which are involved in various physiological functions such as smooth muscle contraction, glandular secretion, and modulation of heart rate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Muscarine Iodide typically involves the iodination of muscarine. One common method is the reaction of muscarine with iodine in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure consistent quality and yield of the product. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.

Análisis De Reacciones Químicas

Alternative Synthetic Routes

-

Peracid Oxidation Route : N-Acetylcrotylglycine undergoes performic acid oxidation followed by enzymatic resolution and deamination, achieving 42% yield over 6 steps .

-

Furanose Derivative Pathway : Tosylation of (2R,3S)-oxolane diol followed by quaternization yields muscarine analogs .

Degradation Pathways (Table 2)

Crystalline stability studies reveal hydrogen bonding between the oxolane hydroxyl and iodide anion (O–H···I⁻ distance: 2.89 Å), enhancing solid-state stability .

Quaternization Mechanism

Reaction of tertiary amine precursors with methyl iodide proceeds via Sₙ2 mechanism:

Kinetic studies show second-order dependence (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

Iodocyclization Dynamics

The critical cyclization step (Step 4 ) follows iodonium ion formation, with stereochemical control governed by the allylic hydroxy group:

X-ray crystallography confirms the trans ring junction (C2–C3–C4–C5 torsion angle: 172°) .

Industrial-Scale Considerations

Modern production employs continuous flow iodination reactors with:

-

Residence Time : 8–10 minutes

-

Temperature Control : 0–5°C

Purification typically uses ethanol/water recrystallization (melting point: 148–150°C) .

Analytical Characterization Data (Table 3)

| Technique | Key Features | Citation |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.25 (s, 9H, N⁺(CH₃)₃), δ 4.65 (m, C2-H) | |

| ¹³C NMR | 86.9 ppm (C2), 56.9 ppm (N⁺(CH₃)₃) | |

| IR (KBr) | 3374 cm⁻¹ (O–H), 1651 cm⁻¹ (C–O–C) | |

| MS (ESI+) | m/z 174.1 [M⁺-I⁻] |

This comprehensive analysis demonstrates the compound’s synthetic versatility and predictable degradation behavior, essential for pharmacological applications.

Aplicaciones Científicas De Investigación

(+)-Muscarine iodide mimics the action of acetylcholine at muscarinic receptors, which are G protein-coupled receptors involved in numerous physiological processes. The compound interacts predominantly with M1 and M3 muscarinic receptors, stimulating phosphoinositide hydrolysis and leading to increased intracellular calcium levels. This action is crucial for modulating cellular excitability and neurotransmission .

Pharmacological Effects

- Cognitive Enhancement : Research indicates that muscarinic receptor agonists like this compound may enhance cognitive functions and are being investigated for their potential in treating Alzheimer's disease by improving cholinergic signaling .

- Cardiovascular Effects : The compound has been shown to influence heart rate and contractility through its action on cardiac muscarinic receptors, suggesting therapeutic potential in managing cardiovascular disorders .

Synthesis of this compound

The synthesis of this compound has been the subject of various studies aimed at developing efficient methods for producing this compound. One notable method involves the conversion of S-(−)-ethyl lactate into (+)-muscarine through several chemical transformations, including ether formation and reduction processes .

| Synthesis Steps | Reagents | Conditions |

|---|---|---|

| Ethyl lactate to dichlorobenzyl ether | 2,6-Dichlorobenzyl ether | DIBAL reduction |

| Formation of aldehyde | Allyl bromide, zinc powder | Water with NH4Cl catalyst |

| Cyclization | Iodine in acetonitrile | 0 °C |

| Final product | Trimethylamine in ethanol | - |

This synthesis pathway highlights the complexity and precision required in producing this compound for research applications.

Neuroscience

Studies have demonstrated that this compound can be used to investigate muscarinic receptor dynamics in various neurological conditions. For instance, decreased binding of muscarinic receptors has been observed in Alzheimer's patients, indicating a potential role for this compound in studying receptor alterations associated with neurodegenerative diseases .

Antimicrobial Activity

Recent research has explored the antimicrobial properties of muscarine derivatives, including this compound. Some studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Alzheimer’s Disease

In a study utilizing single-photon emission tomography (SPET), researchers examined the binding of muscarinic receptors in patients with Alzheimer's disease. The findings suggested that alterations in receptor binding could be linked to cognitive decline, highlighting the importance of muscarinic agonists like this compound in therapeutic strategies .

Cardiovascular Research

Another study focused on the effects of muscarinic receptor activation on heart function demonstrated that this compound could modulate heart rate variability and contractility, providing insights into its potential use in treating arrhythmias and other cardiac conditions .

Mecanismo De Acción

(+)-Muscarine Iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, it activates the receptor, leading to a cascade of intracellular events that result in physiological responses such as muscle contraction, glandular secretion, and modulation of heart rate. The primary molecular targets are the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors.

Comparación Con Compuestos Similares

Similar Compounds

Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.

Arecoline: A muscarinic agonist found in betel nuts.

Oxotremorine: A synthetic muscarinic agonist used in research.

Uniqueness

(+)-Muscarine Iodide is unique due to its high potency and selectivity for muscarinic receptors. Unlike other muscarinic agonists, it is naturally occurring and has a well-defined structure, making it a valuable tool in both research and therapeutic applications.

Actividad Biológica

(+)-Muscarine iodide is a quaternary ammonium compound and a potent agonist of muscarinic acetylcholine receptors (mAChRs), which play a crucial role in the parasympathetic nervous system. This compound mimics the action of acetylcholine, leading to various physiological effects. Understanding its biological activity is essential for its application in pharmacology and neurobiology.

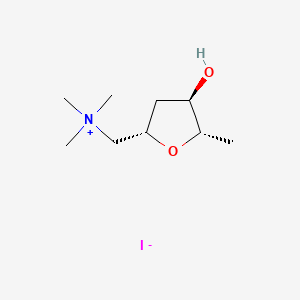

- Chemical Name : 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide

- Molecular Weight : 301.17 g/mol

- Formula : C9H20INO2

- CAS Number : 24570-49-8

This compound acts primarily by binding to mAChRs, which are divided into five subtypes (M1-M5). These receptors are involved in various signaling pathways:

- M1, M3, M5 : Coupled to Gq proteins, stimulating phosphoinositide hydrolysis and increasing intracellular calcium levels.

- M2, M4 : Coupled to Gi proteins, inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate (cAMP) levels .

Biological Effects

The activation of mAChRs by this compound leads to several physiological responses:

- Cardiovascular System : Decreased heart rate and myocardial contractility.

- Gastrointestinal Tract : Increased motility and secretion.

- Central Nervous System : Modulation of cognitive functions and memory processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of muscarine derivatives. A derivative of muscarine iodide demonstrated significant antibacterial activity against various strains:

- Staphylococcus aureus : MIC = 64 µg/mL

- Escherichia coli : MIC = 128 µg/mL

- Candida spp. : MIC = 128 µg/mL for multiple strains .

Structure-Activity Relationship (SAR)

The biological activity of muscarine analogs heavily depends on specific structural features:

- The presence of a quaternary nitrogen atom is critical for receptor binding.

- Hydroxyl groups enhance activity; their removal significantly decreases potency .

Cognitive Impairment Studies

Research involving the use of this compound has shown its potential in reversing cognitive deficits induced by scopolamine in animal models. PET scans indicated that muscarinic receptor occupancy correlated with improved cognitive performance in tasks requiring memory retrieval .

Synthesis and Derivative Studies

The efficient synthesis of (+)-muscarine from starting materials such as ethyl lactate has been documented. Various derivatives have been synthesized to assess their biological activities, highlighting the importance of the oxolane ring structure in maintaining activity .

Data Tables

Propiedades

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYONXEPDMBPE-CTERPIQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944722 | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-02-1, 24570-49-8 | |

| Record name | (+-)-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.